

Technical Guide: (3-(4-Methylpiperazin-1-yl)phenyl)methanol in Drug Discovery

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Compound of Interest

Compound Name: (3-(4-Methylpiperazin-1-yl)phenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical intermediate **(3-(4-Methylpiperazin-1-yl)phenyl)methanol** (CAS Number: 123987-13-3), focusing on its synthesis, derivatization, and its role as a key building block in the development of potent kinase inhibitors for targeted cancer therapy.

Core Compound Properties and Synthesis

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a commercially available organic compound that serves as a versatile precursor in medicinal chemistry. Its structure features a phenyl ring substituted with a methanol group and a 4-methylpiperazine moiety, making it a valuable scaffold for the synthesis of complex molecules.

Physicochemical Data

Property	Value	Reference
CAS Number	123987-13-3	N/A
Molecular Formula	C ₁₂ H ₁₈ N ₂ O	[1]
Molecular Weight	206.29 g/mol	[1]
Appearance	Solid	[2]
Purity	Typically >95%	[1] [2]
IUPAC Name	[3-(4-methylpiperazin-1-yl)phenyl]methanol	[1]

Experimental Protocol: Synthesis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol

A common synthetic route to prepare **(3-(4-Methylpiperazin-1-yl)phenyl)methanol** involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

- 3-Bromobenzyl alcohol
- 1-Methylpiperazine
- Sodium tert-butoxide
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
- Toluene, anhydrous
- Standard glassware for inert atmosphere synthesis
- Silica gel for column chromatography

Procedure:

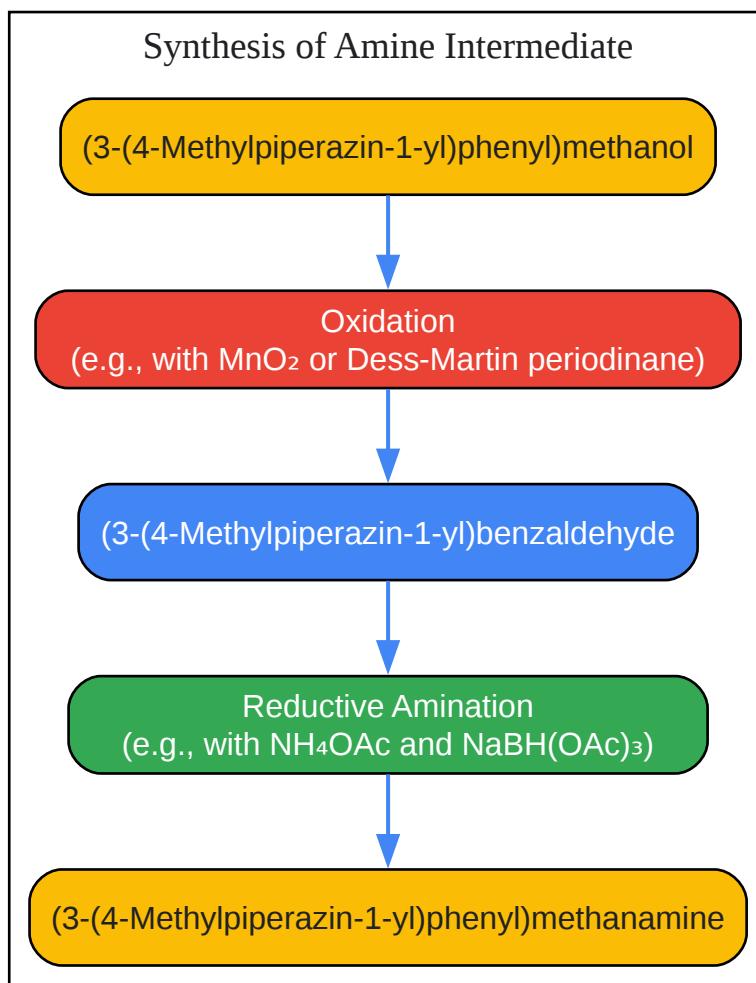
- To a solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous toluene, add 1-methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), $\text{Pd}_2(\text{dba})_3$ (0.02 eq), and XPhos (0.08 eq).
- Degas the reaction mixture with a stream of argon or nitrogen for 15-20 minutes.
- Heat the mixture to 100 °C and stir under an inert atmosphere for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure **(3-(4-Methylpiperazin-1-yl)phenyl)methanol**.

Application in the Synthesis of Kinase Inhibitors

The **(3-(4-Methylpiperazin-1-yl)phenyl)methanol** scaffold is a key component of numerous potent and selective kinase inhibitors. The 4-methylpiperazine moiety often enhances solubility and provides a key interaction point with the target protein. To be incorporated into these larger molecules, the methanol group is typically converted into a more reactive functional group, such as an amine.

Proposed Experimental Workflow: Conversion to a Key Amine Intermediate

The following workflow illustrates the conversion of **(3-(4-Methylpiperazin-1-yl)phenyl)methanol** to the corresponding amine, a crucial step for its use in amide bond formation to create kinase inhibitors.



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Caption: Proposed synthetic workflow for the conversion of the starting alcohol to the corresponding amine.

Exemplary Application: Synthesis of an ABL Kinase Inhibitor

The amine intermediate described above can be used in the synthesis of potent inhibitors of the ABL kinase, a key target in chronic myeloid leukemia (CML). The following is an adapted experimental protocol for the final coupling step.

Materials:

- (3-(4-Methylpiperazin-1-yl)phenyl)methanamine (from section 2.1)

- A suitable carboxylic acid partner (e.g., a substituted benzoic acid derivative)
- (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous dimethylformamide (DMF)

Procedure:

- Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF.
- Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
- Add a solution of (3-(4-Methylpiperazin-1-yl)phenyl)methanamine (1.05 eq) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final ABL kinase inhibitor.

Biological Activity and Signaling Pathways

Derivatives of **(3-(4-Methylpiperazin-1-yl)phenyl)methanol** have been incorporated into highly potent inhibitors of various kinases, including ABL, KIT, and RET. These kinases are crucial nodes in signaling pathways that drive cancer cell proliferation and survival.

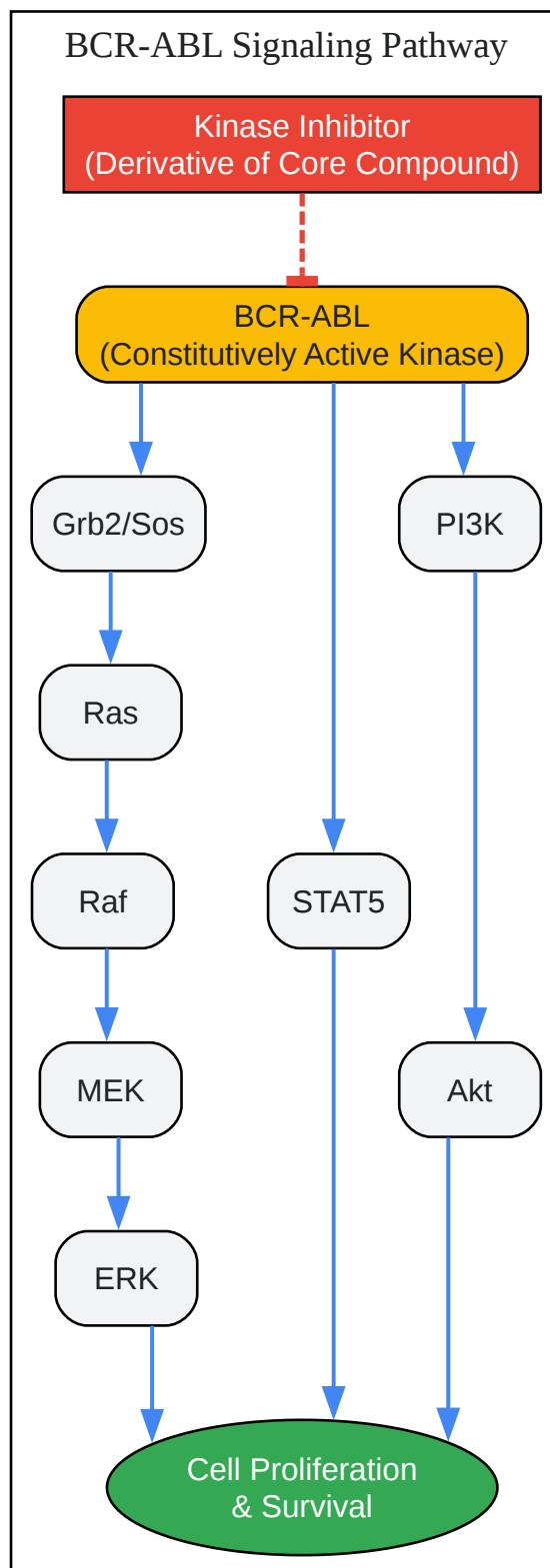
Quantitative Data for a Representative Kinase Inhibitor

The following table summarizes the inhibitory activity of a representative ABL kinase inhibitor incorporating a similar structural motif.

Target Kinase	IC ₅₀ (nM)	Cell Line	Cell-based GI ₅₀ (nM)	Reference
Wild-type ABL	2	N/A	K562	5
T315I mutant ABL	0.2	N/A	Ba/F3-T315I	5
c-KIT	75	N/A	GIST-T1	5

Signaling Pathway Inhibition

In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives oncogenesis. Inhibitors containing the **(3-(4-Methylpiperazin-1-yl)phenyl)methanol**-derived moiety can effectively block this signaling cascade.



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Caption: Simplified diagram of the BCR-ABL signaling pathway and its inhibition.

Conclusion

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a valuable and versatile chemical intermediate in drug discovery. While not biologically active itself, its structural features are integral to a new generation of potent and selective kinase inhibitors. The synthetic accessibility and the favorable properties imparted by the 4-methylpiperazine group make this compound and its derivatives highly attractive for the development of novel targeted therapies. This guide provides a foundational understanding of its synthesis, application, and the biological context of the resulting therapeutic agents for researchers in the field of drug development.

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References

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
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